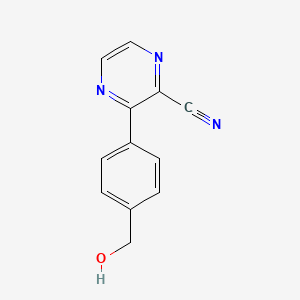
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzaldehyde with 2-cyanopyrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-(Carboxyphenyl)pyrazine-2-carbonitrile.
Reduction: 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its versatile chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
3-(4-Phenyl)pyrazine-2-carbonitrile: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
3-(4-(Methoxymethyl)phenyl)pyrazine-2-carbonitrile: Contains a methoxymethyl group instead of a hydroxymethyl group, potentially altering its chemical properties.
Uniqueness
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
3-[4-(hydroxymethyl)phenyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-11-12(15-6-5-14-11)10-3-1-9(8-16)2-4-10/h1-6,16H,8H2 |
InChIキー |
GQFFRPWLNGRROC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=NC=CN=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



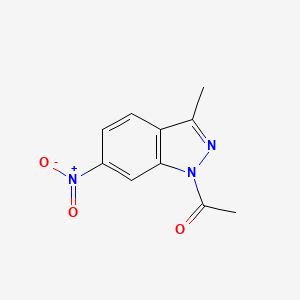
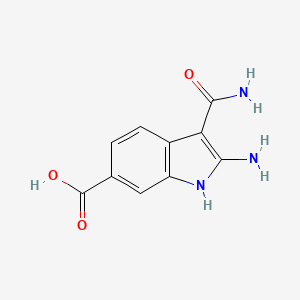

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)

![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
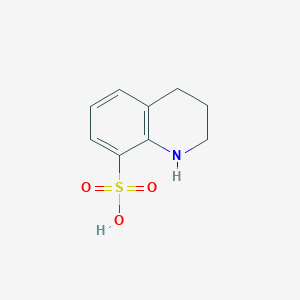

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
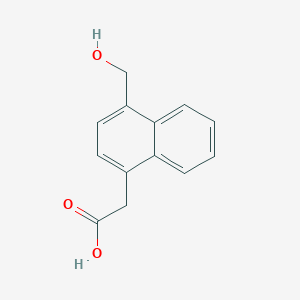
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
